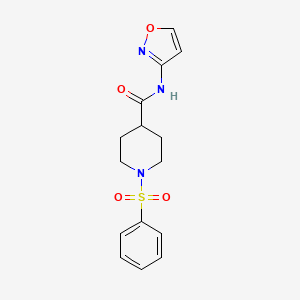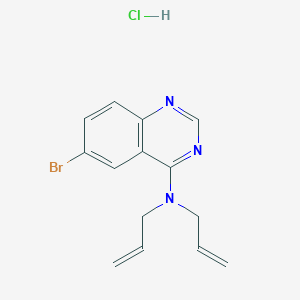
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with a chlorine and a methyl group, attached to a butan-1-amine backbone with diethyl substitutions on the nitrogen atom. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2-chloro-4-methylphenol with a suitable butan-1-amine derivative. One common method is the nucleophilic substitution reaction where 2-chloro-4-methylphenol is reacted with N,N-diethylbutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenoxy ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenoxy ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy compounds.
科学的研究の応用
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions with target proteins, while the amine group can form ionic or covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-chloro-4-methylphenol: A precursor in the synthesis of 4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine.
4-chloro-2-methylphenol: Another phenoxy compound with similar structural features.
3-(2-chloro-4-methylphenoxy)methyl-4-methoxybenzaldehyde: A related compound with a methoxybenzaldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of diethyl substitutions on the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-4-17(5-2)10-6-7-11-18-15-9-8-13(3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDPRSPUZMFMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5221417.png)
![2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene](/img/structure/B5221428.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B5221433.png)

![2-[3-(benzyloxy)-4-methoxybenzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5221447.png)
![Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B5221456.png)
![1-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B5221461.png)
![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)

![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5221504.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221511.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5221519.png)
![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)
